3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its significant pharmacological potential.
Mechanism of Action
Target of Action
The primary target of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide is the estrogen-related receptors (ERRs) . ERRs are a group of nuclear hormone receptors that regulate a wide variety of cellular processes .
Mode of Action
This compound acts as a modulator of ERRs . It interacts with these receptors, modulating their activity . This modulation can lead to the treatment, prevention, or amelioration of one or more symptoms of diseases or disorders related to the activity of ERRs .
Biochemical Pathways
The compound’s interaction with ERRs affects various biochemical pathways. ERRs are involved in a wide range of cellular processes, and their modulation can impact these processes . .
Result of Action
The modulation of ERRs by this compound can have therapeutic effects on a range of disease states. These include cancer, diabetes, obesity, hyperlipidemia, arthritis, atherosclerosis, osteoporosis, anxiety, depression, Parkinson’s disease, and Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide is known to interact with estrogen-related receptors . These receptors are part of the nuclear hormone receptor family, which are transcription factors that regulate a wide variety of cellular processes . The nature of these interactions involves the modulation of the activity of these receptors, which can influence a range of disease states including cancer, diabetes, obesity, hyperlipidemia, arthritis, atherosclerosis, osteoporosis, anxiety, depression, Parkinson’s disease, and Alzheimer’s disease .
Cellular Effects
The effects of this compound on cells are largely related to its modulation of estrogen-related receptors . By influencing the activity of these receptors, this compound can impact cell signaling pathways, gene expression, and cellular metabolism . This can result in changes in cell function, potentially influencing the progression of various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with estrogen-related receptors . This compound is capable of modulating the activity of these receptors, which can result in changes in gene expression . This can influence a variety of cellular processes, including enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained after purification and characterization using techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles or nucleophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(1,3,4-thiadiazol-2-yl)acrylamide: Another thiadiazole derivative with similar biological activities.
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-thiadiazole-2-thiol: Exhibits a wide range of biological activities, including antiviral and antifungal effects.
Uniqueness
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique combination of a phenyl group and a propanamide moiety, which enhances its pharmacological properties compared to other thiadiazole derivatives . This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-10(13-11-14-12-8-16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNCZMRLZBQWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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